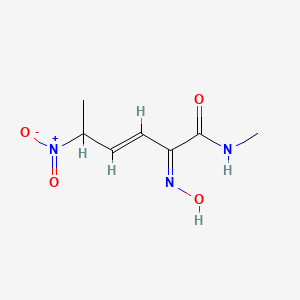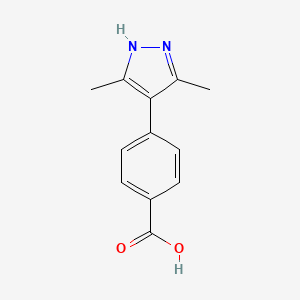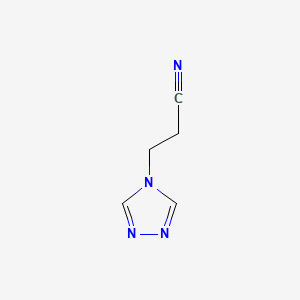![molecular formula C11H12N4S B575996 1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- CAS No. 168260-77-3](/img/new.no-structure.jpg)
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-triazolo[4,3-a]pyridines can be scaled up using similar microwave-mediated methods. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including c-Met and VEGFR-2.
Biological Research: The compound exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa.
Pharmaceutical Industry: It is explored for its potential in developing new drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring, offering different biological activities.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
168260-77-3 |
|---|---|
Molecular Formula |
C11H12N4S |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
7-methyl-3-propan-2-yl-5-sulfanylidene-1H-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C11H12N4S/c1-6(2)10-13-14-11-8(5-12)7(3)4-9(16)15(10)11/h4,6,14H,1-3H3 |
InChI Key |
JHIPKTDMZQIRQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N2C(=C1C#N)NN=C2C(C)C |
Canonical SMILES |
CC1=CC(=S)N2C(=C1C#N)NN=C2C(C)C |
Synonyms |
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



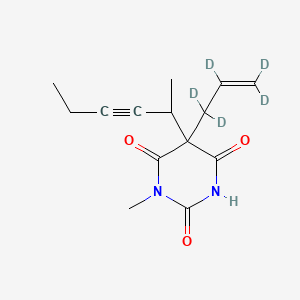

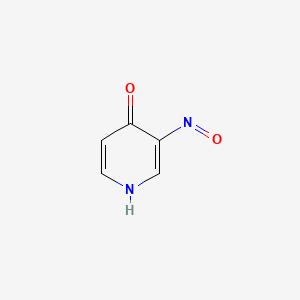
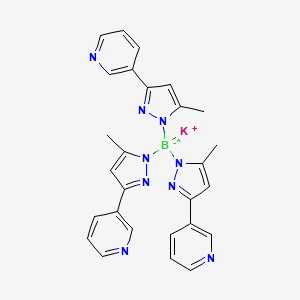
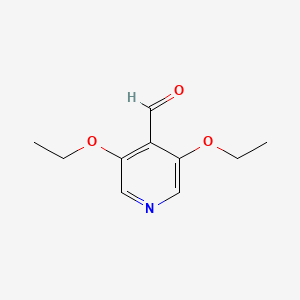
![10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene](/img/structure/B575928.png)
